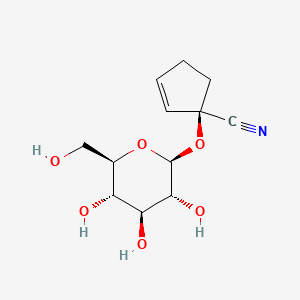
Deidaclin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deidaclin is a cyanogenic glycoside.
Scientific Research Applications
Medicinal Chemistry Applications
Deidaclin has been identified as a significant compound in the realm of medicinal chemistry, particularly for its role in the synthesis of bioactive molecules. It is often utilized in the development of pharmaceuticals due to its structural properties that enable the formation of various therapeutic agents.
Key Applications:
- Synthesis of Antimicrobial Agents: this compound has been used as a precursor in the synthesis of compounds with antimicrobial properties. Its derivatives have shown efficacy against various bacterial strains, making it a candidate for further development in antibiotic therapies .
- Cancer Treatment: Research indicates that this compound and its analogs exhibit cytotoxic activity against cancer cell lines. Studies have demonstrated its potential in targeting specific pathways involved in tumor growth and proliferation .
Biocatalysis
Biocatalysis represents another significant application area for this compound. Its use in enzymatic reactions facilitates the synthesis of complex organic molecules with high specificity and efficiency.
Case Studies:
- Enzymatic Synthesis: In a study involving hydroxynitrile lyases, this compound was employed to catalyze the formation of chiral intermediates essential for pharmaceutical applications. This method showcased the compound's utility in green chemistry practices, reducing the need for harsh chemical reagents .
- Whole-Cell Biotransformation: this compound has been incorporated into whole-cell biotransformation processes, allowing for the production of valuable chiral compounds from simple substrates. This approach not only enhances yield but also minimizes environmental impact .
Natural Product Synthesis
The versatility of this compound extends to its role in natural product synthesis, where it serves as a building block for various phytochemicals.
Applications:
- Phytochemical Derivatives: Research highlights that this compound can be modified to produce derivatives that mimic naturally occurring compounds found in medicinal plants. These derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic activities .
- Ethnopharmacological Studies: Case studies from ethnobotanical research indicate that this compound-related compounds are utilized in traditional medicine across various cultures, underscoring their historical significance and ongoing relevance in modern pharmacology .
Table 1: Summary of this compound Applications
| Application Area | Specific Use | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent Synthesis | Effective against multiple bacterial strains |
| Cancer Treatment | Cytotoxic activity against specific cancer cell lines | |
| Biocatalysis | Enzymatic Synthesis | High specificity and yield in chiral intermediates |
| Whole-Cell Biotransformation | Enhanced production of chiral compounds | |
| Natural Product Synthesis | Phytochemical Derivatives | Mimics natural compounds with therapeutic potential |
| Ethnopharmacological Studies | Documented traditional uses across cultures |
Properties
CAS No. |
88824-26-4 |
|---|---|
Molecular Formula |
C12H17NO6 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(1R)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclopent-2-ene-1-carbonitrile |
InChI |
InChI=1S/C12H17NO6/c13-6-12(3-1-2-4-12)19-11-10(17)9(16)8(15)7(5-14)18-11/h1,3,7-11,14-17H,2,4-5H2/t7-,8-,9+,10-,11+,12+/m1/s1 |
InChI Key |
HBCFZAXOSTUEHA-ZSOJELSESA-N |
SMILES |
C1CC(C=C1)(C#N)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1C[C@@](C=C1)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1CC(C=C1)(C#N)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















